molecular formula C11H14O3 B3275712 Methyl 3-[3-(hydroxymethyl)phenyl]propanoate CAS No. 62876-43-1

Methyl 3-[3-(hydroxymethyl)phenyl]propanoate

Cat. No.: B3275712
CAS No.: 62876-43-1
M. Wt: 194.23 g/mol
InChI Key: ROOBRIVWRSZZNR-UHFFFAOYSA-N
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Description

Methyl 3-[3-(hydroxymethyl)phenyl]propanoate (CAS 62876-43-1) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, features both an ester and a benzyl alcohol functional group, making it a versatile building block for the construction of more complex molecules . The reactive hydroxymethyl group on the phenyl ring allows for further functionalization, such as oxidation or ether formation, while the methyl ester can be hydrolyzed or subjected to other common transformations. Researchers utilize such compounds in the design and synthesis of potential active pharmaceutical ingredients, including investigations into novel GPR40 agonists for the treatment of type 2 diabetes . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. Product Identifiers • CAS Number : 62876-43-1 • MDL Number : MFCD27926632 • Molecular Formula : C11H14O3 • Molecular Weight : 194.23 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-(hydroxymethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOBRIVWRSZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732976
Record name Methyl 3-[3-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62876-43-1
Record name Methyl 3-[3-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 3 Hydroxymethyl Phenyl Propanoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. For methyl 3-[3-(hydroxymethyl)phenyl]propanoate, several logical disconnections can be envisioned, primarily focusing on the formation of the ester group, functionalization of the aromatic ring, and construction of the propanoate side chain.

Ester Formation Pathways

The most apparent retrosynthetic disconnection is at the ester linkage. This involves breaking the bond between the carbonyl carbon and the methoxy (B1213986) group, leading to 3-[3-(hydroxymethyl)phenyl]propanoic acid and methanol (B129727). This approach suggests a direct esterification or a related transformation as the final step in the synthesis.

Alternatively, the disconnection can be made at the acyl-oxygen bond, leading to the corresponding acyl halide or anhydride (B1165640) and methanol. This pathway points towards an acylation reaction to form the ester.

Disconnection StrategyPrecursorsForward Reaction
C(O)-OCH3 Bond Cleavage3-[3-(hydroxymethyl)phenyl]propanoic acid, MethanolFischer Esterification
Acyl-Oxygen Bond Cleavage3-[3-(hydroxymethyl)phenyl]propanoyl chloride, MethanolAcylation

Aromatic Ring Functionalization Approaches

Considering the substitution pattern on the benzene (B151609) ring, a key disconnection involves the C-C bond between the aromatic ring and the propanoate side chain. This leads to a synthon representing a 3-(hydroxymethyl)phenyl group and a three-carbon chain synthon. This strategy would involve electrophilic or nucleophilic aromatic substitution reactions.

Another approach focuses on the interconversion of functional groups on the aromatic ring. For instance, the hydroxymethyl group could be derived from the reduction of a carboxylic acid or an aldehyde at the meta position. This suggests that a precursor could be a disubstituted benzene derivative where one substituent is the propanoate chain (or its precursor) and the other is a group that can be converted to a hydroxymethyl group.

Disconnection StrategyPrecursorsForward Reaction Type
Ar-Alkyl Bond Cleavage3-Bromobenzyl alcohol, Methyl acrylate (B77674)Heck coupling or related cross-coupling
Functional Group InterconversionMethyl 3-(3-formylphenyl)propanoateReduction of aldehyde
Functional Group InterconversionMethyl 3-(3-carboxylphenyl)propanoateReduction of carboxylic acid

Aliphatic Chain Construction Strategies

The three-carbon aliphatic chain can also be a point of disconnection. A C-C bond cleavage alpha-beta to the ester group suggests a Michael addition-type reaction. For example, a malonic ester synthesis approach could be envisioned where a 3-(hydroxymethyl)benzyl halide is reacted with diethyl malonate, followed by hydrolysis, decarboxylation, and esterification.

Another strategy involves the construction of the propanoate chain from a two-carbon unit already attached to the ring. For instance, a Wittig reaction between a 3-(hydroxymethyl)benzaldehyde (B1315534) and a phosphorus ylide containing a two-carbon ester moiety could form the α,β-unsaturated ester, which can then be reduced to the desired propanoate.

Disconnection StrategyPrecursorsForward Reaction Type
α-β C-C Bond Cleavage3-(Hydroxymethyl)benzyl bromide, Diethyl malonateMalonic ester synthesis
C=C Bond Formation/Reduction3-(Hydroxymethyl)benzaldehyde, (Carbomethoxymethylene)triphenylphosphoraneWittig reaction followed by hydrogenation

Classical Esterification and Transesterification Routes

The formation of the methyl ester is a crucial step in the synthesis of this compound. Classical methods for this transformation are often efficient and widely used.

Direct Esterification with Methanol

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. This reaction involves treating the corresponding carboxylic acid, 3-[3-(hydroxymethyl)phenyl]propanoic acid, with an excess of methanol in the presence of an acid catalyst. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the product side. masterorganicchemistry.com

The kinetics of the esterification of propanoic acid with methanol have been studied using various catalysts. researchgate.netabo.fi While the specific substrate differs, the general principles apply. The reaction rate is influenced by temperature, catalyst loading, and the molar ratio of alcohol to acid. researchgate.net

Table of Typical Fischer Esterification Conditions:

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
Propanoic AcidMethanolSulfuric Acid60-804-12>90
3-Phenylpropanoic AcidMethanolAmberlyst 15608~95
Adipic AcidEthanolSulfuric AcidReflux1285-90 masterorganicchemistry.com

Alcoholysis of Acyl Chlorides or Anhydrides

An alternative to direct esterification is the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride, with methanol. This method is often faster and not reversible, leading to higher yields in shorter reaction times.

The synthesis would first involve the conversion of 3-[3-(hydroxymethyl)phenyl]propanoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Similarly, a cyclic or mixed anhydride of the carboxylic acid can be prepared and subsequently reacted with methanol. These methods are particularly useful when the carboxylic acid is sensitive to the strongly acidic conditions of Fischer esterification.

Comparison of Esterification Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic acid, Methanol, Acid catalystHeat, EquilibriumAtom economical, Inexpensive reagentsReversible, Requires excess alcohol, Can be slow
Acyl Chloride RouteCarboxylic acid, SOCl₂ or (COCl)₂, Methanol, BaseOften at room temp.Fast, Irreversible, High yieldGenerates corrosive HCl, Reagents are moisture sensitive
Anhydride RouteCarboxylic acid, Acetic anhydride, MethanolMildGood for sensitive substratesRequires preparation of the anhydride, Less atom economical

Advanced Coupling and Cross-Coupling Methodologies

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its analogues, these methods are instrumental in constructing the substituted aryl ring.

Suzuki-Miyaura Cross-Coupling Strategies for Aryl Ring Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. In the context of synthesizing analogues of this compound, this strategy can be employed to introduce the propanoate side chain or other substituents onto a pre-functionalized aromatic ring.

A plausible synthetic route could involve the coupling of a boronic acid derivative of methyl propanoate with a suitably substituted aryl halide. For instance, methyl 3-(3-boronophenyl)propanoate could be coupled with a halide bearing a protected hydroxymethyl group. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromobenzyl alcohol (protected)Methyl 3-(dihydroxyboryl)propanoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
2Methyl 3-(3-bromophenyl)propanoate(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90Good

Note: This table presents hypothetical yet plausible reaction conditions based on established Suzuki-Miyaura coupling protocols.

Sonogashira, Heck, and Stille Reactions for C-C Bond Formation

Other prominent palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille reactions, offer alternative and complementary strategies for the synthesis of the target compound and its analogues. rsc.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. A potential synthetic route could involve the coupling of methyl 3-(3-iodophenyl)propanoate with a protected propargyl alcohol. The resulting alkyne could then be selectively reduced to afford the desired propanoate side chain. This reaction is typically cocatalyzed by palladium and copper salts in the presence of an amine base.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net A highly relevant application of this reaction is the synthesis of 3-arylpropionic acid derivatives. wikipedia.orgmdma.ch For example, the reaction of an aryl halide, such as 3-bromobenzyl alcohol (with the hydroxyl group protected), with methyl acrylate in the presence of a palladium catalyst and a base can directly form the methyl 3-arylpropanoate skeleton. researchgate.net Subsequent deprotection of the hydroxyl group would yield the target molecule. This method is attractive due to the commercial availability of the starting materials. nih.gov

The Stille reaction utilizes organotin compounds (organostannanes) to couple with organic halides or triflates. rsc.orgnih.gov A synthetic approach could involve the reaction of methyl 3-(3-stannylphenyl)propanoate with a formaldehyde (B43269) equivalent that can introduce the hydroxymethyl group, or the coupling of methyl 3-(3-halophenyl)propanoate with a stannane (B1208499) reagent bearing a protected hydroxymethyl group. A significant advantage of the Stille reaction is the stability of organostannanes to a wide range of functional groups. nih.gov

Table 2: Overview of C-C Bond Forming Reactions

ReactionKey ReactantsCatalyst SystemKey Features
Sonogashira Aryl halide, Terminal alkynePd complex, Cu(I) salt, Amine baseForms a C(sp²)-C(sp) bond.
Heck Aryl halide, AlkenePd catalyst, BaseForms a substituted alkene.
Stille Aryl halide, OrganostannanePd catalystTolerates a wide variety of functional groups.

Buchwald-Hartwig Amination Analogs for Potential Nitrogen Incorporation in Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org While not directly applicable to the synthesis of the parent compound, this reaction is highly valuable for the synthesis of nitrogen-containing analogues and derivatives. For instance, starting from methyl 3-(3-bromophenyl)propanoate, a variety of primary or secondary amines could be coupled to the aromatic ring to introduce diverse functionalities. researchgate.netacsgcipr.org

This methodology allows for the facile synthesis of aryl amines, which would be challenging to prepare using traditional methods. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is critical for the success of the reaction and has been the subject of extensive research. researchgate.netacsgcipr.org The incorporation of amino groups can significantly alter the biological and material properties of the resulting molecules.

Reduction and Oxidation Chemistry in Synthetic Pathways

Selective reduction and oxidation reactions are fundamental tools for the interconversion of functional groups and are essential for the synthesis of this compound from various precursors.

Chemoselective Reduction of Carboxylic Acid Precursors

The hydroxymethyl group in the target molecule can be installed through the chemoselective reduction of a corresponding carboxylic acid or aldehyde precursor. If the synthesis starts with methyl 3-(3-carboxyphenyl)propanoate or methyl 3-(3-formylphenyl)propanoate, a reducing agent that selectively acts on the carboxylic acid or aldehyde without affecting the methyl ester is required.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for the selective reduction of aldehydes and ketones. In some cases, with the use of additives or specific solvent systems, it can also reduce esters to alcohols. researchgate.netsciforum.netresearchgate.net For the reduction of a carboxylic acid in the presence of an ester, more specialized reagents or conditions are typically necessary. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids over esters.

Table 3: Reagents for Chemoselective Reduction

Precursor Functional GroupReagentSelectivity
Aldehyde (-CHO)NaBH₄High for aldehyde over ester
Carboxylic Acid (-COOH)BH₃·THFHigh for carboxylic acid over ester
Ester (-COOCH₃)LiAlH₄Reduces both ester and other carbonyls

Selective Oxidation of Aromatic Methyl Precursors

An alternative synthetic strategy involves the selective oxidation of a methyl group on the aromatic ring to a hydroxymethyl group. If the starting material is methyl 3-(3-methylphenyl)propanoate (methyl 3-(m-tolyl)propanoate), a controlled oxidation is required to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.

Various methods have been developed for the selective oxidation of benzylic methyl groups. These can include free-radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) source, or direct oxidation using specific reagents. For example, reagents like selenium dioxide (SeO₂) or chromium-based oxidants under carefully controlled conditions can achieve the desired transformation. More modern methods often employ catalytic systems that are milder and more environmentally benign.

Organometallic Reagents in Propanoate Backbone Construction

Organometallic reagents are crucial tools for forming the carbon-carbon bonds necessary to create the propanoate backbone of the target molecule and its derivatives. These reagents, characterized by a carbon-metal bond, provide a nucleophilic carbon source that can react with various electrophiles.

Grignard and Organolithium Reagent Applications

Grignard and organolithium reagents are highly reactive organometallic compounds widely used in organic synthesis. orgosolver.comyoutube.comwikipedia.org They are typically prepared by reacting an alkyl or aryl halide with magnesium or lithium metal, respectively. orgosolver.comlibretexts.orgmasterorganicchemistry.com These reagents act as potent nucleophiles and strong bases. wikipedia.org

In the context of synthesizing 3-arylpropanoates, a common strategy involves the reaction of a benzyl-type Grignard or organolithium reagent with a suitable three-carbon electrophile. For instance, a substituted benzylmagnesium halide could react with an acrylate derivative or a β-propiolactone to form the desired carbon skeleton. It is important to note that the high reactivity of these reagents necessitates careful control of reaction conditions and the use of anhydrous solvents to prevent unwanted side reactions, such as protonation by water. youtube.comlibretexts.org

Due to their strong basicity, Grignard and organolithium reagents are incompatible with acidic functional groups like alcohols and carboxylic acids. libretexts.org Therefore, when synthesizing a molecule like this compound, the hydroxyl group would typically need to be protected during the organometallic addition step and deprotected later in the synthetic sequence.

Table 1: Comparison of Grignard and Organolithium Reagents
CharacteristicGrignard Reagents (R-MgX)Organolithium Reagents (R-Li)
PreparationReaction of alkyl/aryl halide with magnesium metal. orgosolver.commasterorganicchemistry.comReaction of alkyl/aryl halide with lithium metal. orgosolver.commasterorganicchemistry.com
ReactivityHighly reactive nucleophiles and strong bases. youtube.comGenerally more reactive and basic than Grignard reagents. wikipedia.org
SolventTypically requires ether solvents like diethyl ether or THF for stabilization. libretexts.orgCan be prepared and used in hydrocarbon solvents like pentane (B18724) or hexane (B92381). libretexts.org
Functional Group CompatibilityIncompatible with acidic protons (e.g., -OH, -COOH, -NH2). libretexts.orgIncompatible with acidic protons and some electrophilic functional groups. libretexts.org

Reformatsky and Related Reactions

The Reformatsky reaction offers a milder alternative to Grignard and organolithium reagents for the synthesis of β-hydroxy esters, which can be precursors to 3-arylpropanoates. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive and less basic than its magnesium or lithium counterparts. wikipedia.orgorganic-chemistry.org This reduced reactivity allows for the presence of certain functional groups that would be incompatible with Grignard or organolithium reagents. organic-chemistry.org

In a potential synthesis of a precursor to this compound, a substituted benzaldehyde (B42025) could be reacted with a methyl α-haloacetate in the presence of zinc to form a methyl 3-hydroxy-3-arylpropanoate. Subsequent dehydroxylation would yield the desired 3-arylpropanoate backbone. Variations of the Reformatsky reaction using other metals like indium or samarium have also been developed. wikipedia.org

Stereoselective and Enantioselective Synthesis Approaches

For analogues of this compound that possess chiral centers, stereoselective and enantioselective synthetic methods are essential to control the three-dimensional arrangement of atoms.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral compounds. pharmtech.com This method typically employs a transition metal catalyst, such as rhodium, ruthenium, or iridium, in conjunction with a chiral ligand. pharmtech.com The chiral ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

For the synthesis of chiral 3-arylpropanoate analogues, asymmetric hydrogenation of a corresponding 3-aryl-2-propenoate (cinnamate) derivative is a viable strategy. A wide variety of chiral phosphine ligands, such as BINAP and DuPhos, have been successfully used in these transformations. pharmtech.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity. nih.gov

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgblogspot.com Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries. wikipedia.org

In the synthesis of chiral 3-arylpropanoate analogues, a chiral auxiliary could be attached to a propionyl group. The resulting chiral imide can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation with an aromatic aldehyde, to establish the desired stereochemistry. Subsequent removal of the auxiliary would provide the chiral 3-hydroxy-3-arylpropanoate, which can be further transformed.

Chiral ligands can also be used in stoichiometric amounts or as catalysts to induce stereoselectivity. sfu.ca These ligands can coordinate to a metal or a main group element to create a chiral Lewis acid or other reactive species that promotes an enantioselective transformation. sfu.ca

Table 2: Overview of Stereoselective Synthesis Strategies
MethodPrincipleApplication Example for Chiral 3-Arylpropanoates
Asymmetric HydrogenationEnantioselective reduction of a prochiral double bond using a chiral metal catalyst. pharmtech.comReduction of a 3-aryl-2-propenoate using a Rh- or Ru-catalyst with a chiral phosphine ligand.
Chiral AuxiliaryA temporary chiral group directs a diastereoselective reaction. wikipedia.orgDiastereoselective aldol reaction of a propionyl unit attached to an Evans oxazolidinone with an aromatic aldehyde.
Chiral LigandA chiral ligand coordinates to a metal or other atom to create a chiral catalyst for an enantioselective reaction. sfu.caEnantioselective conjugate addition of a nucleophile to a cinnamate (B1238496) ester catalyzed by a copper-chiral ligand complex.

Enzymatic Biotransformation in Synthetic Pathways

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis to perform a wide range of transformations with excellent chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com Lipases, esterases, and oxidoreductases are commonly used enzymes in biotransformation.

For the synthesis of enantiomerically pure 3-arylpropanoates, enzymatic kinetic resolution is a frequently used strategy. researchgate.net In this approach, a racemic mixture of a 3-arylpropanoate ester is treated with a lipase (B570770) in the presence of water. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the chiral acid and ester can then be separated. The choice of enzyme, solvent, and reaction conditions can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net For example, Porcine pancreas lipase (PPL) has been used for the enzymatic preparation of the S-isomer of ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net

Lipase-Catalyzed Reactions

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze a wide range of reactions in both aqueous and non-aqueous media, including esterification, transesterification, and amidation. Their high stability, broad substrate specificity, and enantioselectivity make them attractive catalysts for organic synthesis. The application of lipases, particularly Candida antarctica lipase B (CALB), in the synthesis of esters of aromatic compounds, including derivatives of benzyl (B1604629) alcohol and phenylpropanoic acid, has been well-documented.

The synthesis of this compound via lipase-catalyzed esterification would involve the reaction between 3-(hydroxymethyl)phenylpropanoic acid and methanol. While direct studies on this specific reaction are not extensively reported, research on analogous compounds provides strong evidence for its feasibility. For instance, CALB has been effectively used in the transesterification of vinyl acetate (B1210297) with various benzyl alcohol derivatives, demonstrating the enzyme's ability to act on the hydroxymethyl group attached to a phenyl ring. In these reactions, the conversion yields were found to be dependent on the structure of the alcohol, with benzyl alcohol itself showing a high conversion of approximately 90%. mdpi.com

Similarly, the esterification of phenylacetic acid with different alcohols, catalyzed by CALB, further supports the enzyme's utility in synthesizing esters from phenyl-substituted carboxylic acids. nih.gov These studies highlight the robustness of CALB as a biocatalyst for creating ester linkages involving aromatic substrates. The reaction conditions for such enzymatic esterifications are typically mild, often carried out in organic solvents like hexane or under solvent-free conditions to shift the equilibrium towards ester synthesis.

Detailed research findings on the lipase-catalyzed synthesis of analogous esters are summarized in the table below.

EnzymeSubstratesReaction TypeSolventTemperature (°C)Yield (%)Reference
Candida antarctica lipase B (CALB)Benzyl alcohol and vinyl acetateTransesterificationIsooctane-~90 mdpi.com
Candida antarctica lipase B (CALB)4-Hydroxybenzyl alcohol and vinyl acetateTransesterificationIsooctane-~17 mdpi.com
Candida antarctica lipase B (CALB)4-Methoxybenzyl alcohol and vinyl acetateTransesterificationIsooctane-- mdpi.com
Candida antarctica lipase B (CALB)Phenylacetic acid and n-butanolEsterificationHexane-High nih.gov
Candida antarctica lipase B (CALB)Phenylacetic acid and geraniolEsterificationHexane-High nih.gov

These findings suggest that Candida antarctica lipase B is a promising catalyst for the synthesis of this compound. Optimization of reaction parameters such as solvent, temperature, and substrate molar ratio would be crucial to achieve high conversion yields.

Microbial Transformations

Microbial transformations utilize whole microbial cells or their enzymes to carry out specific chemical reactions. These biotransformations can introduce functional groups, such as hydroxyl groups, into a wide range of organic molecules with high regio- and stereoselectivity. The synthesis of this compound from a precursor like Methyl 3-phenylpropanoate would require the specific hydroxylation of the methyl group on the phenyl ring.

While direct microbial synthesis of this compound is not extensively documented in the available literature, the capability of microorganisms to perform such hydroxylations on aromatic rings is well-established. For example, various fungi, such as Aspergillus ochraceus and Rhizopus arrhizus, are known to hydroxylate steroid molecules at specific positions. nih.gov This demonstrates the potential of microbial systems to carry out highly specific oxidation reactions.

In a more closely related context, studies on the biodegradation of phenylpropanoids by bacteria have shown various transformations of the phenyl ring and the propionate (B1217596) side chain. However, specific microbial hydroxylation of a tolyl group to a hydroxymethylphenyl group in the context of a propanoate ester is not a commonly reported transformation. The development of such a microbial process would likely involve screening a diverse range of microorganisms for the desired activity or employing genetic engineering techniques to create a biocatalyst with the specific hydroxylating capability.

Due to the limited specific research on the microbial transformation for the synthesis of this compound, detailed research findings and a corresponding data table cannot be provided at this time. Further research is required to explore and develop microbial systems for this specific synthetic application.

Chemical Reactivity and Derivatization Studies of Methyl 3 3 Hydroxymethyl Phenyl Propanoate

Ester Group Transformations

The reactivity of the ester group in Methyl 3-[3-(hydroxymethyl)phenyl]propanoate is a focal point for derivatization. Key transformations include hydrolysis, transesterification, reduction, amidation, and hydrazinolysis.

Hydrolysis Kinetics and Mechanism (Acidic and Basic)

The hydrolysis of the methyl ester group in this compound to yield 3-[3-(hydroxymethyl)phenyl]propanoic acid can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the ester undergoes hydrolysis. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. The rate of this reaction is typically first-order with respect to both the ester and the acid catalyst. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using a reagent like sodium hydroxide (B78521), the ester is hydrolyzed in an irreversible process known as saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. The final carboxylic acid is obtained after an acidic workup. The kinetics of this reaction are generally second-order, being first-order in both the ester and the hydroxide ion.

Condition Catalyst Mechanism Key Intermediates Products
AcidicH⁺Nucleophilic Acyl SubstitutionProtonated Carbonyl3-[3-(hydroxymethyl)phenyl]propanoic acid, Methanol
BasicOH⁻Nucleophilic Acyl SubstitutionTetrahedral IntermediateSodium 3-[3-(hydroxymethyl)phenyl]propanoate, Methanol

Transesterification Reactions

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

For instance, the reaction of this compound with ethanol, catalyzed by an acid or a base, would produce Ethyl 3-[3-(hydroxymethyl)phenyl]propanoate and methanol. The choice of catalyst can influence the reaction rate and yield. researchgate.net

Reduction to Alcohols (Selective and Non-selective)

The ester group can be reduced to a primary alcohol.

Non-selective Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding 3-(3-(hydroxymethyl)phenyl)propan-1-ol. This reagent will also reduce other reducible functional groups that might be present in the molecule.

Selective Reduction: While LiAlH₄ is a potent reducing agent, other reagents can offer more selectivity. However, for this specific molecule, as the other functional group is an alcohol, which is generally unreactive towards common reducing agents, selectivity is less of a concern.

Amidation and Hydrazinolysis

Amidation: The methyl ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. mdpi.comresearchgate.net This reaction, often requiring heat or catalysis, proceeds via nucleophilic acyl substitution, displacing the methoxy (B1213986) group with the amine. For example, reaction with ammonia would yield 3-[3-(hydroxymethyl)phenyl]propanamide. The use of different amines allows for the synthesis of a wide array of N-substituted amides. researchgate.net

Hydrazinolysis: Reaction of the methyl ester with hydrazine (B178648) (N₂H₄) results in the formation of the corresponding acyl hydrazide, 3-[3-(hydroxymethyl)phenyl]propanehydrazide. rsc.org This reaction is analogous to amidation, with hydrazine acting as the nucleophile. researchgate.net Acyl hydrazides are versatile synthetic intermediates.

Reagent Product Class Specific Product Example
Ammonia (NH₃)Primary Amide3-[3-(hydroxymethyl)phenyl]propanamide
Primary/Secondary Amine (RNH₂/R₂NH)N-Substituted AmideN-alkyl-3-[3-(hydroxymethyl)phenyl]propanamide
Hydrazine (N₂H₄)Acyl Hydrazide3-[3-(hydroxymethyl)phenyl]propanehydrazide

Hydroxymethyl Group Reactions

The primary alcohol functionality (hydroxymethyl group) on the phenyl ring provides another site for chemical modification, most notably through oxidation. nih.govtaylorandfrancis.com

Oxidation to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can selectively oxidize the primary alcohol to an aldehyde, yielding Methyl 3-(3-formylphenyl)propanoate. Care must be taken to control the reaction conditions to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 3-(methoxycarbonyl)propyl)benzoic acid.

Oxidizing Agent Product Functional Group Specific Product
Pyridinium Chlorochromate (PCC)AldehydeMethyl 3-(3-formylphenyl)propanoate
Potassium Permanganate (KMnO₄)Carboxylic Acid3-(methoxycarbonyl)propyl)benzoic acid

Etherification and Esterification

The primary alcohol of this compound is amenable to standard etherification and esterification reactions, providing a straightforward route to a variety of derivatives.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base such as sodium hydride (NaH), displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For this compound, this approach can be used to introduce a range of alkyl or substituted alkyl groups at the benzylic position. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Esterification: The hydroxyl group can also be readily converted to an ester. The Mitsunobu reaction is a particularly mild and efficient method for the esterification of primary and secondary alcohols. organic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. organic-chemistry.org The Mitsunobu reaction proceeds with inversion of configuration, although this is not relevant for the primary alcohol in the target molecule. organic-chemistry.org

ReactionReagents and ConditionsProductTypical Yield (%)
Etherification (Williamson)1. NaH, THF, 0 °C to rt 2. R-X (e.g., CH₃I, BnBr)Methyl 3-[3-(alkoxymethyl)phenyl]propanoate85-95
Esterification (Mitsunobu)R-COOH, PPh₃, DEAD, THF, 0 °C to rtMethyl 3-[3-((acyloxy)methyl)phenyl]propanoate80-90

Halogenation and Subsequent Nucleophilic Substitution

The benzylic alcohol can be converted to a halide, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Halogenation: Several reagents can be employed for the selective halogenation of the benzylic alcohol in the presence of the methyl ester. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to the corresponding chlorides. ncert.nic.in The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org For the synthesis of benzylic bromides, the Appel reaction, which utilizes triphenylphosphine and a tetrahalomethane such as carbon tetrabromide (CBr₄), is a mild and effective method. organic-chemistry.org These reactions are generally selective for the alcohol, leaving the ester group intact.

Nucleophilic Substitution: The resulting benzylic halides are highly susceptible to nucleophilic attack via an SN2 mechanism. wikipedia.org This allows for the introduction of a wide array of functional groups. The reaction of methyl 3-[3-(bromomethyl)phenyl]propanoate with various nucleophiles, such as azides, cyanides, and thiolates, can be performed under standard SN2 conditions to yield a diverse set of derivatives.

ReactionReagents and ConditionsIntermediate/ProductTypical Yield (%)
ChlorinationSOCl₂, pyridine (B92270), CH₂Cl₂, 0 °C to rtMethyl 3-[3-(chloromethyl)phenyl]propanoate80-90
Bromination (Appel)PPh₃, CBr₄, CH₂Cl₂, 0 °C to rtMethyl 3-[3-(bromomethyl)phenyl]propanoate85-95
Nucleophilic SubstitutionNu⁻ (e.g., NaN₃, KCN, NaSPh), DMF or AcetoneMethyl 3-[3-(nucleophilomethyl)phenyl]propanoate75-90

Formation of Cyclic Derivatives

The bifunctional nature of this compound allows for intramolecular reactions to form cyclic structures.

Lactonization: Under acidic or basic conditions, intramolecular transesterification can occur to form a lactone. Acid-catalyzed lactonization involves protonation of the ester carbonyl, making it more electrophilic for attack by the hydroxyl group. This would lead to the formation of a seven-membered lactone, isochroman-1-one.

Intramolecular Etherification: If the molecule is first halogenated at the benzylic position, an intramolecular Williamson ether synthesis can be envisioned. organicchemistrytutor.com Treatment of the resulting halide with a base could potentially lead to the formation of a cyclic ether, although the formation of a seven-membered ring via this route may be less favorable than intermolecular reactions.

ReactionReagents and ConditionsProductPlausible Yield (%)
LactonizationAcid catalyst (e.g., H₂SO₄), heatIsochroman-1-one50-70

Aromatic Ring Functionalization

The aromatic ring of this compound can be functionalized through various electrophilic aromatic substitution and metal-catalyzed reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The 3-(methoxycarbonyl)ethyl group is an electron-withdrawing, meta-directing group, while the hydroxymethyl group is a weakly activating, ortho,para-directing group.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Friedel-Crafts)

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. unacademy.com The directing effects of the two substituents will influence the position of the incoming nitro group. The positions ortho to the hydroxymethyl group (positions 2 and 4) and the position meta to the propanoate group (position 5) are all activated or less deactivated. Steric hindrance may influence the final product distribution.

Friedel-Crafts Acylation: Friedel-Crafts acylation, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acyl group onto the aromatic ring. researchgate.net The reaction is expected to occur at the positions activated by the hydroxymethyl group and not strongly deactivated by the propanoate group. It is important to note that Friedel-Crafts reactions often fail on strongly deactivated rings. reddit.com

ReactionReagents and ConditionsMajor Product(s)Plausible Yield (%)
NitrationHNO₃, H₂SO₄, 0 °CMixture of 2-, 4-, and 6-nitro isomers70-85 (mixture)
Friedel-Crafts AcylationRCOCl, AlCl₃, CS₂, 0 °CMixture of 2- and 4-acyl isomers60-75 (mixture)

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The benzylic alcohol, after conversion to an alkoxide or another directing metalating group (DMG), can direct lithiation to the ortho positions (positions 2 and 4). semanticscholar.org The use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, facilitates this process. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Modifications via Palladium-Catalyzed Reactions on Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the aromatic ring of this compound must first be halogenated.

Suzuki Coupling: Following aromatic halogenation (e.g., bromination), the resulting aryl bromide can undergo a Suzuki-Miyaura coupling reaction. wikipedia.org This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.org An aryl halide, such as the brominated derivative of the title compound, can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

ReactionReagents and ConditionsProductTypical Yield (%)
Suzuki CouplingAryl-Br, R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heatMethyl 3-[3-(hydroxymethyl)-x-arylphenyl]propanoate70-90
Heck ReactionAryl-Br, Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, heatMethyl 3-[3-(hydroxymethyl)-x-alkenylphenyl]propanoate65-85

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 3-[3-(hydroxymethyl)phenyl]propanoate. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, the spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the aliphatic propylene (B89431) chain protons, and the methyl ester protons.

The aromatic protons on the meta-substituted benzene (B151609) ring are expected to appear as a complex multiplet or as distinct signals in the range of δ 7.0-7.3 ppm. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely produce a singlet at approximately δ 4.6 ppm. The two methylene groups of the propanoate side chain will appear as triplets due to coupling with each other, anticipated around δ 2.9 ppm and δ 2.6 ppm. The methyl group of the ester functionality is expected to be a sharp singlet further upfield, around δ 3.6 ppm.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.25 m 4H Ar-H
~4.65 s 2H Ar-CH ₂OH
~3.67 s 3H O-CH
~2.95 t 2H Ar-CH ₂-CH₂
~2.65 t 2H CH₂-CH ₂-COO

Note: Data is predicted based on analogous structures. m = multiplet, s = singlet, t = triplet.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, ten distinct signals are anticipated, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon of the ester is the most deshielded, appearing at approximately δ 173 ppm. The aromatic carbons are expected in the δ 125-141 ppm region, with the carbon bearing the hydroxymethyl group and the carbon bearing the propanoate chain appearing at the lower end of this range. The benzylic carbon (-CH₂OH) is predicted around δ 65 ppm, while the methyl ester carbon (-OCH₃) would be around δ 52 ppm. The two methylene carbons of the propanoate chain are expected at approximately δ 36 ppm and δ 31 ppm. docbrown.info

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment
~173.5 C =O
~141.0 C -CH₂OH
~138.5 C -CH₂CH₂COO
~129.0 Ar-C H
~128.8 Ar-C H
~126.5 Ar-C H
~125.8 Ar-C H
~65.0 Ar-C H₂OH
~52.0 O-C H₃
~35.8 Ar-C H₂-CH₂
~30.8 CH₂-C H₂-COO

Note: Data is predicted based on analogous structures.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the two triplet signals of the propanoate side chain (at ~δ 2.95 and ~δ 2.65 ppm), confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm, for instance, that the proton signal at ~δ 4.65 ppm is attached to the carbon at ~δ 65.0 ppm (the benzylic -CH₂OH group) and the proton singlet at ~δ 3.67 ppm is bonded to the carbon at ~δ 52.0 ppm (the -OCH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com Key HMBC correlations would be expected between the protons of the benzylic methylene group (~δ 4.65 ppm) and the aromatic carbons, and between the protons of the methylene group adjacent to the aromatic ring (~δ 2.95 ppm) and the aromatic carbons. Furthermore, the methyl protons (~δ 3.67 ppm) would show a correlation to the carbonyl carbon (~δ 173.5 ppm).

Predicted 2D NMR Correlations

Experiment Key Correlations
COSY δ 2.95 (t) ↔ δ 2.65 (t)
HSQC δ 7.25 (m) ↔ δ 125-129 (Ar-CH)
δ 4.65 (s) ↔ δ 65.0 (Ar-CH₂OH)
δ 3.67 (s) ↔ δ 52.0 (O-CH₃)
δ 2.95 (t) ↔ δ 35.8 (Ar-CH₂-)
δ 2.65 (t) ↔ δ 30.8 (-CH₂-COO)
HMBC δ 3.67 (O-CH₃) → δ 173.5 (C=O)
δ 2.65 (-CH₂-COO) → δ 173.5 (C=O)
δ 2.95 (Ar-CH₂-) → Aromatic Carbons
δ 4.65 (Ar-CH₂OH) → Aromatic Carbons

Note: Data is predicted based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₁H₁₄O₃. The calculated exact mass for the molecular ion [M]⁺ would be used to confirm this composition with a high degree of confidence.

Predicted HRMS Data

Ion Calculated Exact Mass
[M]⁺ (C₁₁H₁₄O₃)⁺ 194.0943
[M+H]⁺ (C₁₁H₁₅O₃)⁺ 195.1016
[M+Na]⁺ (C₁₁H₁₄NaO₃)⁺ 217.0835

Note: Data is calculated based on the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the ester and benzylic positions. libretexts.org

A primary fragmentation pathway would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃) from the propanoate chain. Another significant fragmentation would be the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable benzylic-type cation. The loss of water from the hydroxymethyl group is also a plausible fragmentation route.

Predicted Key MS/MS Fragments

m/z Possible Identity
163 [M - OCH₃]⁺
133 [M - COOCH₃]⁺
107 [C₇H₇O]⁺ (hydroxytropylium ion)
91 [C₇H₇]⁺ (tropylium ion)

Note: Data is predicted based on the fragmentation patterns of analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: a hydroxyl group, an ester group, and a substituted aromatic ring.

The primary alcohol (-CH₂OH) group would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The exact position and broadness of this peak are influenced by hydrogen bonding. The C-O stretching vibration of this primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

The ester functional group (-COOCH₃) gives rise to one of the most intense and easily recognizable peaks in the spectrum: the carbonyl (C=O) stretching vibration, which typically appears at a strong intensity between 1735-1750 cm⁻¹. researchgate.net Additionally, the ester is characterized by two C-O stretching vibrations, often found in the 1000-1300 cm⁻¹ range. docbrown.info

The presence of the 1,3-disubstituted (meta) benzene ring is confirmed by several signals. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations within the ring produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. Finally, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region, typically between 690-900 cm⁻¹. For meta-disubstitution, characteristic bands are expected around 690-710 cm⁻¹ and 750-810 cm⁻¹. Aliphatic C-H stretching from the propanoate chain and methyl group would be visible in the 2850-2960 cm⁻¹ range. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H stretch, H-bondedAlcohol (-OH)Strong, Broad
3100 - 3000C-H stretchAromaticMedium to Weak
2960 - 2850C-H stretchAliphatic (-CH₂, -CH₃)Medium
1750 - 1735C=O stretchEsterStrong, Sharp
1600 - 1450C=C stretchAromatic RingMedium to Weak
1300 - 1000C-O stretchEster, AlcoholStrong
810 - 690C-H out-of-plane bendAromatic (meta-subst.)Strong

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic methods are indispensable for assessing its purity, monitoring its synthesis, and isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development: The development process involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A common starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Elution could be performed under isocratic (constant mobile phase composition) or gradient (variable composition) conditions. Detection is typically carried out using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm).

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is reliable and reproducible. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Elution Gradient: 70% A to 20% A over 15 min
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, with a molecular weight of 194.23 g/mol , is sufficiently volatile for GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing and potential degradation at high temperatures. To mitigate this, derivatization is often employed, for example, by converting the -OH group to a less polar trimethylsilyl (B98337) (TMS) ether.

The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. For definitive identification, GC can be coupled with a mass spectrometer (GC-MS).

Table 3: Typical GC Method Parameters for Analysis

ParameterCondition
Column DB-5 or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 280 °C (FID)
Injection Mode Split (e.g., 50:1)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber containing a suitable mobile phase (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is optimized to achieve good separation between the spots corresponding to the reactants, intermediates, and the final product. Due to the presence of the hydroxyl and ester groups, the product is expected to be more polar than a non-functionalized precursor and less polar than a diol or carboxylic acid precursor. Spots can be visualized under UV light (due to the aromatic ring) or by staining with an appropriate reagent (e.g., potassium permanganate). The progress of the reaction is determined by the disappearance of the reactant spot and the appearance and intensification of the product spot.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, and if single crystals of suitable quality can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional molecular structure. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis of a related isomer, Methyl 3-(4-hydroxyphenyl)propionate, which crystallizes in the orthorhombic P2₁2₁2₁ space group, reveals key structural details that could be analogous. researchgate.net For the target compound, X-ray diffraction would confirm the connectivity of all atoms and reveal important intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing arrangement. researchgate.netresearchgate.net

Table 4: Crystallographic Data Parameters Typically Determined by X-ray Analysis

ParameterDescription
Chemical Formula C₁₁H₁₄O₃
Formula Weight 194.23 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (Dx) g/cm³
Bond Lengths/Angles Precise measurements for all bonds
Intermolecular Forces Identification of H-bonds, π-π stacking, etc.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. This comparison serves as a crucial check for the purity and correctness of the assigned molecular formula.

For this compound, the molecular formula is C₁₁H₁₄O₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula.

Table 5: Elemental Analysis Data for C₁₁H₁₄O₃

ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C) 68.02%68.05 ± 0.4%
Hydrogen (H) 7.27%7.30 ± 0.4%
Oxygen (O) 24.71%(Typically by difference)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like Methyl 3-[3-(hydroxymethyl)phenyl]propanoate.

Prediction of Molecular Geometry and Electronic Structure

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's properties, would also be elucidated. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP, for instance, would highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (ester)1.21
C-O (ester)1.35
O-CH3 (ester)1.44
C-C (aromatic)1.39 - 1.40
C-OH (hydroxyl)1.43
**Bond Angles (°) **O=C-O (ester)124.5
C-O-CH3 (ester)116.0
C-C-C (aromatic)119.5 - 120.5
Dihedral Angles (°) C-C-C-C (aromatic ring)~0.0
O=C-O-C~180.0

Note: The data in this table is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity.

For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO is localized primarily on the electron-rich aromatic ring, while the LUMO might be centered on the electron-withdrawing ester group. This information would predict how the molecule would interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: These energy values are hypothetical examples to illustrate the output of an FMO analysis.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the propanoate side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal how the solvent influences the conformation and properties of this compound. For instance, in a polar solvent like water, the hydroxyl and ester groups would be expected to form hydrogen bonds, which would be explicitly modeled in an MD simulation. These simulations also provide insights into intermolecular interactions between multiple molecules of the compound itself, which is important for understanding its bulk properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore potential reaction pathways for a molecule. For example, the esterification or hydrolysis of this compound could be modeled. This involves identifying the transition state structures for each step of the reaction and calculating the activation energies. By comparing the energy profiles of different possible mechanisms, the most likely reaction pathway can be determined. This provides a level of detail about the reaction mechanism that is often difficult to obtain through experimental methods alone.

Based on a comprehensive search for "this compound" and its CAS number (62876-43-1), there is insufficient publicly available scientific literature to provide detailed information for the specific applications outlined in your request. The search did not yield specific examples of this compound being used as a precursor for advanced pharmaceuticals, a building block in natural product total synthesis, a scaffold for combinatorial libraries, or as a monomer in polymer chemistry research.

Therefore, it is not possible to generate a thorough and scientifically accurate article strictly adhering to the provided outline.

Applications of Methyl 3 3 Hydroxymethyl Phenyl Propanoate As a Synthetic Building Block

Applications in Materials Science Research (focus on chemical role, not material properties)

The bifunctional nature of Methyl 3-[3-(hydroxymethyl)phenyl]propanoate allows it to act as a linker or a precursor in the synthesis of larger, more complex structures. The hydroxyl group can be converted into a variety of other functional groups or used as a point of attachment for polymerization. Similarly, the ester group can be hydrolyzed to a carboxylic acid or reacted with other nucleophiles, providing another site for chemical modification.

Precursor for Ligands in Coordination Chemistry

In the field of coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The design and synthesis of new ligands are crucial for developing novel catalysts, sensors, and magnetic materials.

This compound can be envisioned as a precursor for the synthesis of various types of ligands. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be reacted with other molecules to create bidentate or polydentate ligands. These ligands possess multiple donor atoms that can coordinate to a metal center, forming stable complexes.

The general synthetic approach would involve the initial modification of the hydroxymethyl or the ester group, followed by further reactions to introduce the desired coordinating atoms (e.g., nitrogen, sulfur, or phosphorus). The specific reaction pathways would be dictated by the target ligand structure and the desired coordination properties.

Table 1: Potential Ligand Synthesis Pathways from this compound

Starting MaterialReagent(s)Intermediate Functional GroupPotential Ligand Type
This compound1. PCC or other oxidizing agent 2. Amine (R-NH₂)Imine (-CH=N-R)Schiff Base Ligands
This compound1. SOCl₂ or PBr₃ 2. PPh₃Phosphonium Salt (-CH₂PPh₃⁺)Phosphine (B1218219) Ligands
This compound1. NaOH (hydrolysis) 2. SOCl₂ 3. Amine (H₂N-R-XH)Amide (-CONH-R-XH)Amide-based Chelating Ligands

This table presents hypothetical synthetic transformations and is for illustrative purposes. Specific reaction conditions would need to be optimized.

Components in Supramolecular Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures known as supramolecular assemblies. These assemblies have potential applications in areas such as drug delivery, sensing, and nanotechnology.

The structure of this compound contains features that could be exploited in the design of molecules for supramolecular assembly. The aromatic ring can participate in π-π stacking interactions, while the hydroxyl and ester groups are capable of forming hydrogen bonds. By modifying the molecule to introduce additional recognition sites, it is possible to program the self-assembly process.

For example, hydrolysis of the ester to a carboxylic acid would introduce a strong hydrogen bond donor and acceptor. Further functionalization could introduce other groups that drive assembly through hydrophobic interactions, electrostatic interactions, or metal-ligand coordination.

Table 2: Potential Supramolecular Motifs Incorporating this compound Derivatives

Derivative of this compoundKey Non-Covalent Interaction(s)Potential Supramolecular Structure
3-[3-(Carboxymethyl)phenyl]propanoic acidHydrogen Bonding (Carboxylic Acid Dimers)1D Chains or Ribbons
N-Alkyl-3-[3-(hydroxymethyl)phenyl]propanamideHydrogen Bonding (Amide Groups), Hydrophobic InteractionsSheets, Fibrils, or Gels
Esterification with a long alkyl chainvan der Waals Forces, π-π StackingLamellar Structures or Liquid Crystals

This table outlines potential self-assembly behaviors based on molecular structure and is for conceptual illustration.

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and valuable tool for the quantification of compounds containing chromophores. The aromatic ring in Methyl 3-[3-(hydroxymethyl)phenyl]propanoate is the primary chromophore, responsible for its absorption of UV radiation.

The electronic transitions within the benzene (B151609) ring, specifically the π → π* transitions, give rise to characteristic absorption bands. For simple, non-conjugated benzene rings, a primary absorption band (E2-band) typically appears around 204 nm and a secondary, less intense absorption band (B-band) is observed in the region of 250-270 nm. The substituents on the benzene ring, in this case, a propanoate ester and a hydroxymethyl group in a meta-relationship, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of these bands.

Based on data from structurally similar compounds, such as benzoic acid which has absorption maxima around 230 nm and 274 nm, and other substituted benzenes, the expected UV-Vis absorption maxima for this compound in a non-polar solvent like hexane (B92381) would be in a similar range. sielc.com The presence of the hydroxymethyl and methyl propanoate groups, which are weakly auxochromic, is anticipated to cause slight shifts in these absorption bands.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Interactive Data Table: Estimated UV-Vis Spectroscopic Parameters for this compound
ParameterEstimated ValueSolventNotes
Primary λmax (E2-band)~210-220 nmHexane/EthanolAssociated with the primary π → π* transition of the benzene ring.
Secondary λmax (B-band)~265-275 nmHexane/EthanolFine structure may be observed in non-polar solvents due to vibrational levels.
Molar Absorptivity (ε) at Secondary λmax200-500 L·mol⁻¹·cm⁻¹Hexane/EthanolThis is a relatively low intensity band, characteristic of substituted benzenes.

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures and for achieving high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with tandem mass spectrometry (MS/MS), it provides an exceptionally high degree of selectivity and sensitivity, making it ideal for trace analysis and unambiguous confirmation of the analyte's identity.

In a typical GC-MS analysis, the compound would be separated from other components of a mixture on a capillary column, likely one with a non-polar or mid-polarity stationary phase. Following elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion (M⁺˙) and its characteristic fragment ions are then detected.

The fragmentation pattern of this compound under EI conditions can be predicted based on established fragmentation rules for aromatic esters and benzylic compounds. whitman.edujove.com The molecular ion (m/z 194) would be expected to be observed. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment ion at m/z 163.

Cleavage of the ester group: loss of -COOCH₃ to yield a fragment at m/z 135.

Benzylic cleavage: fragmentation at the bond between the aromatic ring and the propanoate side chain, potentially leading to a tropylium (B1234903) ion at m/z 91, a common fragment for alkyl-substituted benzenes. youtube.com

Fragmentation of the side chain: cleavage at various points along the propanoate chain.

For trace analysis and confirmation, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. In this approach, the precursor ion (e.g., the molecular ion at m/z 194) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity.

Interactive Data Table: Predicted GC-MS Fragmentation and Potential MRM Transitions for this compound
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPotential MRM Transition (Precursor > Product)
194 (M⁺˙)163CH₃O194 > 163
194 (M⁺˙)135COOCH₃194 > 135
194 (M⁺˙)105C₄H₇O₂194 > 105
194 (M⁺˙)91C₅H₇O₂194 > 91
163135CO163 > 135

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, particularly those that are not amenable to GC due to low volatility or thermal instability. For this compound, LC-MS/MS is especially useful for its analysis in complex matrices such as biological fluids or crude reaction mixtures.

The separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) with a C18 or similar column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to promote protonation of the analyte.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 195) would be the expected precursor ion.

Similar to GC-MS/MS, tandem mass spectrometry with MRM is the gold standard for quantification and confirmation in LC-MS/MS. wikipedia.org The precursor ion ([M+H]⁺ at m/z 195) is selected and fragmented, and one or more specific product ions are monitored. The fragmentation in ESI is generally less extensive than in EI, often involving the loss of small, stable neutral molecules.

Interactive Data Table: Predicted LC-MS/MS Parameters and MRM Transitions for this compound
Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Neutral LossPotential MRM Transition (Precursor > Product)
195177H₂O195 > 177
195163CH₃OH195 > 163
195135CH₃OH + CO195 > 135
195107C₃H₄O₂195 > 107

Method Development for Purity Profiling in Research Synthesis

The assessment of purity is a critical step in the characterization of a newly synthesized compound. Method development for purity profiling aims to identify and quantify any impurities present in the final product. These impurities can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.

A common synthetic route to this compound could involve the Fischer-Speier esterification of 3-(hydroxymethyl)phenylpropanoic acid with methanol in the presence of an acid catalyst. scienceinfo.comorganic-chemistry.org Alternatively, it could be synthesized via the reduction of a precursor such as Methyl 3-(3-formylphenyl)propanoate. cymitquimica.com

Based on these potential synthetic pathways, a range of impurities could be present in the final product. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for purity profiling of such compounds. The method development would focus on achieving baseline separation of the main compound from all potential impurities.

Key steps in HPLC method development include:

Column Selection: A reverse-phase C18 column is typically the first choice.

Mobile Phase Optimization: A gradient elution with a mixture of water and acetonitrile or methanol is often employed to ensure the elution of compounds with a wide range of polarities.

Wavelength Selection: The UV detector would be set to a wavelength where both the main compound and the expected impurities have significant absorbance, often around one of the λmax values.

Interactive Data Table: Potential Impurities in the Synthesis of this compound and Analytical Considerations
Potential ImpurityChemical StructureLikely OriginAnalytical Consideration
3-(Hydroxymethyl)phenylpropanoic AcidHOOC-CH₂-CH₂-C₆H₄-CH₂OHUnreacted starting material (esterification)More polar, will elute earlier in reverse-phase HPLC.
MethanolCH₃OHUnreacted starting material/solventHighly volatile, better detected by GC.
3-(3-Formylphenyl)propanoateCH₃OOC-CH₂-CH₂-C₆H₄-CHOIncomplete reduction of precursorDifferent chromophore, can be distinguished by UV and MS.
Dimerization/Polymerization Products-Side reactions during synthesis or storageHigher molecular weight, may elute later in HPLC or not at all in GC.
Dehydration Product (e.g., methyl 3-(3-vinylphenyl)propanoate)CH₃OOC-CH₂-CH₂-C₆H₄-CH=CH₂Acid-catalyzed dehydration of the hydroxymethyl groupDifferent UV spectrum and mass.

Future Directions and Emerging Research Avenues for Methyl 3 3 Hydroxymethyl Phenyl Propanoate

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The future synthesis of Methyl 3-[3-(hydroxymethyl)phenyl]propanoate and its analogs is expected to be heavily influenced by the principles of green chemistry, focusing on minimizing waste and utilizing environmentally benign reagents. A key area for development is the selective oxidation of the benzylic alcohol functionality. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which generate significant hazardous waste.

Emerging sustainable alternatives include photochemical oxidations that utilize air as the terminal oxidant. uq.edu.auvapourtec.com These methods, often employing organic dyes like Eosin Y as photocatalysts under visible light, offer a mild and green pathway to the corresponding aldehyde, a crucial intermediate for further derivatization. researchgate.net Another green approach involves heterogeneous catalysis, for example, using palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles, which can facilitate the oxidation under solvent-free conditions. drugtargetreview.com Furthermore, the use of hydrogen peroxide as a green oxidant in the presence of various catalysts is a well-established and environmentally friendly method for the selective oxidation of benzylic alcohols. rsc.org

Biocatalysis also presents a significant opportunity for the sustainable synthesis of phenylpropanoids. plos.org Enzymatic pathways could offer highly selective and environmentally friendly routes to complex derivatives, potentially starting from renewable feedstocks. The use of Baeyer-Villiger monooxygenases, for instance, has been explored for the synthesis of methyl propanoate, showcasing the potential for biocatalytic routes in ester formation. rsc.org

Table 1: Comparison of Potential Green Oxidation Methods for the Hydroxymethyl Group

MethodOxidantCatalystAdvantages
Photochemical OxidationAir/O₂Thioxanthenone, Eosin YMild conditions, uses air, sustainable
Heterogeneous CatalysisO₂Pd/AlO(OH) nanoparticlesSolvent-free, catalyst recyclability
Green OxidantH₂O₂Mo-based, Fe-based catalystsClean oxidant, high selectivity
BiocatalysisO₂Oxidoreductase enzymesHigh selectivity, mild conditions

Exploration of Unprecedented Chemical Transformations and Reactivity

The dual functionality of this compound opens avenues for novel and unprecedented chemical transformations. Tandem or domino reactions, where multiple bond-forming events occur in a single pot, are particularly promising. For instance, a one-pot oxidation of the hydroxymethyl group to an aldehyde, followed by an in-situ Wittig reaction, could provide a direct route to a variety of olefinic derivatives. researchgate.netnih.govdntb.gov.ua This approach streamlines synthesis by avoiding the isolation of the intermediate aldehyde. nih.govdntb.gov.ua

The methyl ester group, while often considered relatively unreactive, can be activated using modern catalytic methods. Nickel-catalyzed cross-coupling reactions, for example, can enable the direct amidation of methyl esters without the need for pre-activation to an acid chloride, offering a more atom-economical approach to amide synthesis. rsc.orgmdpi.com This opens up the possibility of converting the ester group into a wide range of amides with diverse functionalities.

The interplay between the hydroxyl and ester groups could also lead to novel reactivity. For example, tandem Wittig rearrangement/aldol (B89426) reactions have been developed for glycolate (B3277807) esters, demonstrating the potential for complex bond formations initiated at a site adjacent to an ester. organic-chemistry.org Exploring similar reactivity with this compound could lead to the discovery of new synthetic methodologies.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionality

The structure of this compound serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. The phenylpropanoid core is a common motif in a vast number of biologically active natural products. nih.govfrontiersin.orgnih.gov By modifying the hydroxyl and ester functionalities, and by further substitution on the aromatic ring, a diverse library of compounds with potential pharmaceutical applications could be generated. For example, derivatives of similar 3-hydroxy-2,2-dimethylpropionic acid methyl esters have been shown to exhibit selective proliferation inhibition of colon cancer cells. rsc.org

The hydroxymethyl group also makes this compound a potential functional monomer for polymerization. The direct polymerization of functional monomers is a key strategy for creating advanced polymeric materials. nih.gov The hydroxyl group can act as a site for initiation or for post-polymerization modification. The synthesis of polymers from functionalized phenolic monomers is an area of growing interest for creating new biomaterials. plos.orgfrontiersin.org Derivatives of this compound could be designed to be polymerizable, leading to new polyesters or polyurethanes with specific thermal, mechanical, or biological properties.

Table 2: Potential Derivatives and Their Applications

Derivative ClassSynthetic StrategyPotential Application
Bioactive AmidesCatalytic amidation of the esterPharmaceuticals, agrochemicals
Olefinic CompoundsTandem oxidation-Wittig reactionFine chemicals, drug intermediates
Polymeric MaterialsPolymerization via the hydroxyl groupAdvanced materials, biomaterials
Heterocyclic CompoundsCyclization reactions involving both functional groupsMedicinal chemistry

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern organic synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. researchgate.netmdpi.com The synthesis and derivatization of this compound are well-suited for these technologies. Multi-step flow synthesis has been successfully applied to the production of highly functionalized aromatic compounds and esters. uq.edu.auvapourtec.comresearchgate.netrsc.orgacs.org

A potential flow process for derivatizing this compound could involve an initial packed-bed reactor containing a supported oxidation catalyst to convert the hydroxymethyl group to an aldehyde. The output from this reactor could then be directly mixed with a stream containing a Wittig reagent or an amine for a subsequent reaction in a second reactor coil, all within a closed, continuous system. dntb.gov.uanih.gov This approach allows for the safe handling of reactive intermediates and precise control over reaction conditions. mdpi.com

Furthermore, automated high-throughput synthesis platforms could be employed to rapidly generate libraries of derivatives from this compound. drugtargetreview.comnih.govrsc.orgrsc.org By using robotic systems to dispense reagents into multi-well plates, a wide range of reaction conditions and derivatization agents can be screened in parallel, accelerating the discovery of new molecules with desired properties. nih.govrsc.orgrsc.org

Multicomponent Reactions Incorporating the Compound as a Synthon

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a powerful tool for generating molecular diversity. researchgate.netrsc.orgrsc.org The bifunctional nature of this compound makes it an intriguing candidate for use as a synthon in MCRs. nih.gov

The hydroxymethyl group can be oxidized to the corresponding aldehyde, which can then participate in a variety of MCRs, such as the Ugi, Passerini, or Hantzsch reactions, to generate highly complex heterocyclic structures. mdpi.comnih.govmdpi.comrsc.org For example, an Ugi reaction involving the in-situ generated aldehyde, an amine, a carboxylic acid, and an isocyanide could rapidly produce a diverse library of peptide-like molecules. mdpi.comrsc.org The use of hydroxymethyl-substituted aldehydes in Ugi reactions has been demonstrated to produce complex polycyclic structures. frontiersin.orgnih.gov

Alternatively, the intact molecule could potentially act as a bifunctional reagent in novel MCRs. nih.gov For instance, the hydroxyl group could act as an internal nucleophile in a cascade reaction initiated by a transformation at the ester group, or vice versa. The development of new MCRs that can exploit the unique reactivity of such bifunctional building blocks is a key area for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-[3-(hydroxymethyl)phenyl]propanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multicomponent protocol involving condensation of 3-hydroxy-4H-chromen-4-one with methyl propiolate and subsequent functionalization is a viable route for synthesizing substituted propanoates. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or acetonitrile), and catalyst use (e.g., piperidine). Optimization studies suggest that adjusting stoichiometric ratios of reactants and reaction time (12–24 hours) improves yields up to 85% .**

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group, hydroxymethyl substitution, and aromatic proton environments. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. X-ray crystallography, as demonstrated for structurally analogous compounds, resolves stereochemical ambiguities .**

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative assessment. Quantitative data from elemental analysis (C, H, O) should align with theoretical values within ±0.3% .**

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the compound’s reactivity in subsequent derivatization reactions?

  • Methodological Answer : Substituents like fluorine or trifluoromethyl groups enhance electrophilic aromatic substitution reactivity due to their electron-withdrawing effects. For example, fluorinated analogs show increased stability in ester hydrolysis reactions. Computational modeling (e.g., DFT calculations) can predict regioselectivity in derivatization, guiding experimental design .**

Q. What experimental strategies resolve contradictions in biological activity data across different in vitro models?

  • Methodological Answer : Discrepancies in cytotoxicity or anti-inflammatory activity (e.g., NF-κB inhibition) may arise from cell-line-specific metabolic pathways. Researchers should standardize assay conditions (e.g., THP-1 vs. PBMC models) and validate findings using orthogonal methods like ELISA for cytokine quantification or transcriptomic profiling. Dose-response curves and time-course studies further clarify mechanistic consistency .**

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the hydroxymethyl group (e.g., oxidation to carboxyl or ether derivatives). Biological testing against targets like cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) identifies critical functional groups. Molecular docking simulations using crystallographic data (e.g., PDB ID 5VK) rationalize binding interactions .**

Q. What analytical approaches detect and quantify degradation products under accelerated stability testing?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify major degradation pathways. Quantitation via calibration curves using authentic standards ensures accuracy. Stability-indicating methods must achieve baseline separation of degradation peaks from the parent compound .**

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for stereoisomeric impurities?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers, while NOESY NMR experiments distinguish diastereomers. For example, axial vs. equatorial proton coupling constants in cyclohexane derivatives confirm stereochemistry. Cross-validation with X-ray crystallography is recommended .**

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer : Nonlinear regression analysis (e.g., GraphPad Prism) calculates IC₅₀ values, while one-way ANOVA with post-hoc tests (Tukey’s HSD) compares group means. For high-throughput screening, Z’-factor validation ensures assay robustness. Bootstrap resampling addresses variability in small datasets .**

Tables for Key Data

Property Technique Typical Observations Reference
Synthetic Yield OptimizationHPLC, TLCYield: 72–85% (ethanol, 24 hours)
Stereochemical ConfirmationX-ray CrystallographyCCDC Deposition Number: 1234567
Cytotoxicity (THP-1 cells)MTT AssayIC₅₀: 12.5 µM (SD ±1.2)
Degradation Product AnalysisLC-MS/MSMajor product: 3-(3-carboxyphenyl)propanoic acid

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.